Hept-6-ene-1,4-diol
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Overview
Description
Hept-6-ene-1,4-diol: is an organic compound with the molecular formula C7H14O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and an alkene, indicating the presence of a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-6-ene-1,4-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-6-yne, which introduces hydroxyl groups at specific positions on the carbon chain. Another method includes the dihydroxylation of hept-6-ene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Hept-6-ene-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form heptane-1,4-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Hept-6-ene-1,4-dione or hept-6-enal.
Reduction: Heptane-1,4-diol.
Substitution: Hept-6-ene-1,4-dichloride or hept-6-ene-1,4-dibromide.
Scientific Research Applications
Hept-6-ene-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of hept-6-ene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond can participate in addition reactions, altering the compound’s chemical properties and behavior in different environments .
Comparison with Similar Compounds
Heptane-1,4-diol: Lacks the double bond present in hept-6-ene-1,4-diol, making it less reactive in certain types of reactions.
Hex-5-ene-1,4-diol: Similar structure but with one fewer carbon atom, affecting its physical and chemical properties.
Oct-7-ene-1,4-diol: Contains an additional carbon atom, which can influence its reactivity and applications.
Uniqueness: this compound’s unique combination of a double bond and two hydroxyl groups makes it a versatile compound in organic synthesis. Its structure allows for a wide range of chemical modifications, making it valuable in various research and industrial applications .
Properties
CAS No. |
89794-64-9 |
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Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
hept-6-ene-1,4-diol |
InChI |
InChI=1S/C7H14O2/c1-2-4-7(9)5-3-6-8/h2,7-9H,1,3-6H2 |
InChI Key |
RPRMJMJEESOAHE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCCO)O |
Origin of Product |
United States |
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